N,N-Dimethyl-1,3-propanediamine Dihydrochloride

Catalog No.
S1952999
CAS No.
52198-63-7
M.F
C5H16Cl2N2
M. Wt
175.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethyl-1,3-propanediamine Dihydrochloride

CAS Number

52198-63-7

Product Name

N,N-Dimethyl-1,3-propanediamine Dihydrochloride

IUPAC Name

N',N'-dimethylpropane-1,3-diamine;dihydrochloride

Molecular Formula

C5H16Cl2N2

Molecular Weight

175.1 g/mol

InChI

InChI=1S/C5H14N2.2ClH/c1-7(2)5-3-4-6;;/h3-6H2,1-2H3;2*1H

InChI Key

FHPLZNQQMWUDGI-UHFFFAOYSA-N

SMILES

CN(C)CCCN.Cl.Cl

Canonical SMILES

CN(C)CCCN.Cl.Cl

Synthesis:

N,N'-Dimethylpropane-1,3-diamine Dihydrochloride (DMPD·2HCl) is a useful precursor for the synthesis of various organic compounds. Research has explored its application in the preparation of:

  • Ionic liquids: DMPD·2HCl can be used as a starting material for the synthesis of functionalized ionic liquids with potential applications in catalysis and separations [].

Organic Catalysis:

The diamine functionality of DMPD·2HCl makes it a potential candidate for use as an organic catalyst. Studies have investigated its application in:

  • Cleavage of N-protective groups: DMPD·2HCl has been shown to be an effective reagent for the cleavage of N-alkylphthalimide derivatives, offering an alternative to hazardous reagents like methylhydrazine [].

Other Potential Applications:

Research suggests DMPD·2HCl might hold promise in other areas of scientific research, such as:

  • Polymer synthesis: The diamine groups could be utilized for the creation of new polymers with specific properties.
  • Material science: DMPD·2HCl might be applicable in the development of functional materials due to its potential for forming complexes with metal ions.

DMPD•2HCl is a salt formed by the reaction of N,N'-Dimethyl-1,3-propanediamine (DMPD) with hydrochloric acid (HCl). DMPD is a diamine molecule, meaning it has two primary amine groups (NH2) attached to a three-carbon chain. The dihydrochloride salt refers to the presence of two hydrochloride (Cl-) ions associated with the positively charged amine groups in DMPD [1].

The origin of DMPD itself is likely through synthetic processes for research purposes. There is no current information available on its natural occurrence. DMPD and its derivatives have significance in scientific research due to their potential applications in various fields, including:

  • Crosslinking agent: DMPD can act as a crosslinking agent to link biomolecules, polymers, and other materials [2].
  • Organic synthesis: DMPD can be used as a building block in the synthesis of other organic compounds [1].
  • Material science: Research suggests potential applications of DMPD-based materials in areas like drug delivery and sensor development [3].

Citation:

  • PubChem. N,N'-Dimethyl-1,3-propanediamine.

  • Wikipedia. N,N′-Dimethyl-1,3-propanediamine.

  • BLDpharm. N1-((Ethylimino)methylene)-N3,N3-dimethylpropane-1,3-diamine.


Molecular Structure Analysis

  • DMPD backbone: The core structure consists of a three-carbon chain with two primary amine groups attached at the first and third carbon positions. Each amine group has two hydrogen atoms bonded to the nitrogen atom.
  • Chloride ions: Two chloride ions (Cl-) are present, each covalently bonded to a hydrogen atom from the amine groups, creating a positively charged ammonium group (NH3+).

Notable aspects:

  • Diamine functionality: The presence of two amine groups provides DMPD with the ability to participate in various chemical reactions, including forming bonds with other molecules.
  • Salt formation: The interaction between the amine groups and chloride ions creates an ionic bond, altering the overall chemical properties of DMPD.
Data limitations

Detailed structural information like bond lengths and angles is not readily available for DMPD•2HCl.


Chemical Reactions Analysis

Synthesis:

DMPD•2HCl can be synthesized by reacting DMPD with hydrochloric acid (HCl) in a 1:2 molar ratio.

N,N'-Dimethyl-1,3-propanediamine (DMPD) + 2 HCl -> DMPD•2HCl

Other reactions:

  • Acylation: Reaction with carboxylic acid derivatives to form amides.
  • Alkylation: Reaction with alkylating agents to form substituted amines.
  • Condensation: Reaction with aldehydes or ketones to form imines.

  • Crosslinking Reactions: It acts as a crosslinking agent for polymers, enhancing their mechanical properties and thermal stability.
  • Nucleophilic Substitution: The amine groups in the molecule can undergo nucleophilic substitution reactions, making it useful in synthesizing various derivatives.
  • Formation of Salts: The compound can react with acids to form salts, which can be utilized in various applications.

While specific biological activities of N,N-dimethyl-1,3-propanediamine dihydrochloride are not extensively documented, compounds with similar structures often exhibit biological properties such as:

  • Antimicrobial Activity: Some amines have shown potential as antimicrobial agents.
  • Cell Proliferation Modulation: Compounds with similar functional groups are investigated for their roles in modulating cell growth and differentiation.

Further studies are required to elucidate the precise biological activity of this compound.

N,N-Dimethyl-1,3-propanediamine dihydrochloride can be synthesized through several methods:

  • Alkylation of 1,3-Propanediamine: The reaction of 1,3-propanediamine with dimethyl sulfate or another methylating agent under basic conditions can yield N,N-dimethyl-1,3-propanediamine, which can then be converted to its dihydrochloride salt by treatment with hydrochloric acid.
  • Direct Amination: The direct amination of appropriate alkyl halides with dimethylamine may also produce the desired compound.

N,N-Dimethyl-1,3-propanediamine dihydrochloride has several applications across different fields:

  • Chemical Synthesis: Used as a reagent in organic synthesis for the preparation of various amines and polymers.
  • Polymer Chemistry: Functions as a crosslinking agent to improve the properties of polymers.
  • Pharmaceuticals: Potentially useful in drug formulation and development due to its amine functionality.

Several compounds share structural similarities with N,N-dimethyl-1,3-propanediamine dihydrochloride. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
N,N-Dimethyl-1,3-propanediamineC₅H₁₄N₂Dihydrochloride salt form enhances solubility
1,3-PropanediamineC₃H₈N₂Lacks methyl groups; less sterically hindered
N,N-Diethyl-1,3-propanediamineC₅H₁₄N₂Ethyl groups instead of methyl; different reactivity
N-Methyl-1,3-propanediamineC₄H₁₃N₂Only one methyl group; reduced steric hindrance

This comparison illustrates that while there are compounds with similar structures, the presence of two methyl groups in N,N-dimethyl-1,3-propanediamine dihydrochloride provides unique steric properties that influence its reactivity and application potential.

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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